molecular formula C19H19FN2O2 B8213234 tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)carbamate

tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)carbamate

Cat. No.: B8213234
M. Wt: 326.4 g/mol
InChI Key: HEWJJEQVFZIQHC-UHFFFAOYSA-N
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Description

tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a cyano group, and a fluoro-substituted biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate typically involves multiple steps, including the formation of the biphenyl core, introduction of the cyano and fluoro groups, and finally, the attachment of the tert-butyl carbamate group. Common synthetic routes may involve:

    Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the tert-Butyl Carbamate Group: This step typically involves the reaction of the biphenyl derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, especially at positions ortho or para to the fluoro and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The biphenyl core provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((4’-cyano-[1,1’-biphenyl]-4-yl)methyl)carbamate
  • tert-Butyl ((4’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate
  • tert-Butyl ((4’-cyano-3’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate

Uniqueness

tert-Butyl ((4’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)methyl)carbamate is unique due to the presence of both cyano and fluoro groups on the biphenyl core. This combination can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[[4-(4-cyano-3-fluorophenyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-19(2,3)24-18(23)22-12-13-4-6-14(7-5-13)15-8-9-16(11-21)17(20)10-15/h4-10H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWJJEQVFZIQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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